molecular formula C9H7FN2O B13006613 3-Fluoro-N-(prop-2-yn-1-yl)isonicotinamide CAS No. 1437485-26-1

3-Fluoro-N-(prop-2-yn-1-yl)isonicotinamide

Cat. No.: B13006613
CAS No.: 1437485-26-1
M. Wt: 178.16 g/mol
InChI Key: UPVCMOJJZZVENG-UHFFFAOYSA-N
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Description

3-Fluoro-N-(prop-2-yn-1-yl)isonicotinamide is a fluorinated organic compound with the molecular formula C9H7FN2O. It is characterized by the presence of a fluorine atom, a prop-2-yn-1-yl group, and an isonicotinamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-N-(prop-2-yn-1-yl)isonicotinamide typically involves the reaction of isonicotinic acid with propargylamine in the presence of a fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of the fluorine atom. Common reagents used in this synthesis include N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-N-(prop-2-yn-1-yl)isonicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Fluoro-N-(prop-2-yn-1-yl)isonicotinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its fluorine content.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-N-(prop-2-yn-1-yl)isonicotinamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes and receptors, leading to modulation of biological pathways. The prop-2-yn-1-yl group contributes to the compound’s reactivity and ability to form covalent bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-N-(prop-2-yn-1-yl)benzamide
  • 3-Fluoro-N-(prop-2-yn-1-yl)pyridine-2-carboxamide
  • 3-Fluoro-N-(prop-2-yn-1-yl)nicotinamide

Uniqueness

3-Fluoro-N-(prop-2-yn-1-yl)isonicotinamide is unique due to its specific combination of a fluorine atom, a prop-2-yn-1-yl group, and an isonicotinamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

1437485-26-1

Molecular Formula

C9H7FN2O

Molecular Weight

178.16 g/mol

IUPAC Name

3-fluoro-N-prop-2-ynylpyridine-4-carboxamide

InChI

InChI=1S/C9H7FN2O/c1-2-4-12-9(13)7-3-5-11-6-8(7)10/h1,3,5-6H,4H2,(H,12,13)

InChI Key

UPVCMOJJZZVENG-UHFFFAOYSA-N

Canonical SMILES

C#CCNC(=O)C1=C(C=NC=C1)F

Origin of Product

United States

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